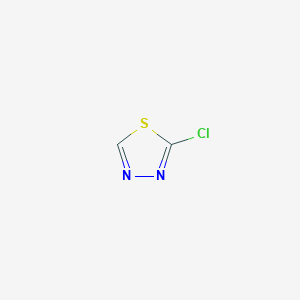

2-Chloro-1,3,4-thiadiazole

Übersicht

Beschreibung

2-Chloro-1,3,4-thiadiazole is a chlorinated thiadiazole . Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are known to exhibit a wide range of biological activities .

Synthesis Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The synthesized molecules were then characterized using UV, FT-IR, 13C-NMR, and 1H-NMR methods .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives was investigated using DFT calculations (b3lyp/6-311++G(d,p)) . These calculations were performed to investigate the structures’ geometry and physiochemical properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The resulting molecules were characterized using UV, FT-IR, 13C-NMR, and 1H-NMR methods .Physical And Chemical Properties Analysis

The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry . In general, they are solid at room temperature, have low melting points, and are relatively stable under normal conditions .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

2-Chloro-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their potent antimicrobial properties. These compounds have shown significant activity against various bacterial strains such as E. coli and B. mycoides, as well as the fungus C. albicans. The derivatives of 2-Chloro-1,3,4-thiadiazole have been found to outperform other compounds in terms of antimicrobial activity, making them promising candidates for the development of new antimicrobial drugs .

Antinociceptive Agents

Research has demonstrated that certain 1,3,4-thiadiazole derivatives exhibit antinociceptive effects, which are beneficial in managing pain. These compounds have been tested against mechanical, thermal, and chemical stimuli, showing potential as centrally mediated antinociceptive agents. This suggests that 2-Chloro-1,3,4-thiadiazole could be a valuable scaffold for developing new pain management therapies .

Anticancer Agents

The structure of 2-amino-1,3,4-thiadiazole, a related compound, has been identified as a promising foundation for developing anticancer agents. These agents have shown antitumor properties in various in vitro and in vivo models and target a diverse range of molecular pathways. This indicates that 2-Chloro-1,3,4-thiadiazole could play a role in the synthesis of novel anticancer drugs .

Anti-Inflammatory Agents

1,3,4-Thiadiazole derivatives, including those with a 2-chloro substitution, have been recognized for their anti-inflammatory properties. These compounds can be used to develop drugs that manage inflammation-related conditions, potentially offering an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Analgesic Agents

In addition to their antinociceptive properties, 1,3,4-thiadiazole derivatives have been explored as analgesic agents. They offer a potential for the creation of new analgesic drugs that could help manage pain without the side effects associated with opioids and NSAIDs .

Antiepileptic Agents

The 1,3,4-thiadiazole core is present in drugs that exhibit antiepileptic properties. This suggests that 2-Chloro-1,3,4-thiadiazole could be used in the synthesis of new compounds that may contribute to the treatment of epilepsy .

Antiviral Agents

Some 1,3,4-thiadiazole derivatives have shown antiviral activity, indicating that 2-Chloro-1,3,4-thiadiazole could be a key component in the development of new antiviral drugs. This is particularly relevant in the context of emerging viral diseases and the need for novel therapeutic options .

Antihypertensive Agents

The versatility of 1,3,4-thiadiazole derivatives extends to their potential use as antihypertensive agents. By modulating biological pathways related to blood pressure regulation, these compounds could lead to new treatments for hypertension .

Wirkmechanismus

Target of Action

The primary targets of 2-Chloro-1,3,4-thiadiazole are various bacterial strains and cancer cells . The compound has shown significant inhibitory effects on bacteria such as Klebsiella pneumoniae and Staphylococcus hominis . In addition, it has demonstrated potent anti-cancer activities against multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) .

Mode of Action

2-Chloro-1,3,4-thiadiazole interacts with its targets through bonding and hydrophobic interactions with key amino acid residues . This interaction disrupts the normal functioning of the target cells, leading to their inhibition or death. In the case of cancer cells, the compound induces cytotoxic effects, thereby inhibiting their proliferation .

Biochemical Pathways

It is known that the compound disrupts processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells, leading to their death .

Pharmacokinetics

It’s worth noting that many anti-cancer drugs, including those with a 1,3,4-thiadiazole scaffold, often face challenges such as low water solubility, which can negatively affect drug circulation time and bioavailability .

Result of Action

The result of 2-Chloro-1,3,4-thiadiazole’s action is the inhibition or death of target cells. In bacterial cells, the compound’s action leads to an inhibitory effect, thereby preventing the bacteria from proliferating . In cancer cells, the compound induces cytotoxic effects, leading to cell death and the inhibition of tumor growth .

Action Environment

The efficacy and stability of 2-Chloro-1,3,4-thiadiazole can be influenced by various environmental factors. For instance, the presence of electron-withdrawing groups can enhance the biological potency of the compound . .

Zukünftige Richtungen

1,3,4-Thiadiazole derivatives have shown potential as antibacterial agents . Future research could focus on exploring these structural motifs for the development of new therapeutic agents . Additionally, these compounds could be used in drug development for bacterial infections, antifeedant, and acaricidal activities .

Eigenschaften

IUPAC Name |

2-chloro-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClN2S/c3-2-5-4-1-6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOKROAAKKMQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513902 | |

| Record name | 2-Chloro-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1,3,4-thiadiazole | |

CAS RN |

52819-57-5 | |

| Record name | 2-Chloro-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

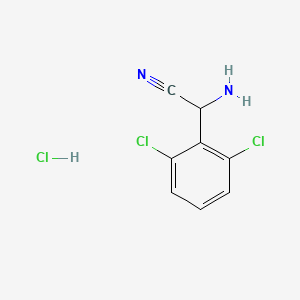

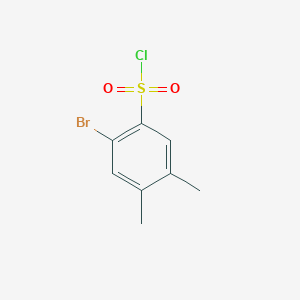

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2-Chloro-1,3,4-thiadiazole being investigated as a potential building block for antileishmanial drugs?

A: The scientific literature highlights the need for novel leishmaniasis treatments due to limitations with current therapies, such as lengthy treatment duration, adverse effects, and emerging drug resistance []. 2-Chloro-1,3,4-thiadiazole serves as a versatile building block for synthesizing diverse compounds, including those with potential antileishmanial activity.

Q2: How does modifying the structure of compounds containing 2-Chloro-1,3,4-thiadiazole affect their activity against Leishmania major?

A: Research indicates that incorporating specific structural elements into the 2-Chloro-1,3,4-thiadiazole scaffold can influence antileishmanial activity []. For instance, a study compared the activity of compounds containing a piperidin-4-ol group at the C-2 position of the thiadiazole ring to their linear amine analogues []. Results showed that the cyclic analogues exhibited reduced anti-promastigote and anti-amastigote activity compared to their linear counterparts [], suggesting that the type of amine substituent at the C-2 position significantly impacts efficacy against Leishmania major.

Q3: Besides its potential application in antileishmanial research, what other uses does 2-Chloro-1,3,4-thiadiazole have in synthetic chemistry?

A: 2-Chloro-1,3,4-thiadiazole serves as a crucial reagent in synthesizing diverse heterocyclic systems []. For example, it can react with nucleophiles like 5-phenyl-1,3,4-oxadiazole-2-thiol to form sulfide bridges, creating multinuclear heterocyclic compounds []. This versatility makes it valuable for developing various pharmaceuticals and materials beyond antileishmanial agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.